TRPA1 Antagonist Activity of 1-[(Azetidin-2-yl)methyl]azepane Compared to Selective Antagonist A-967079
1-[(Azetidin-2-yl)methyl]azepane exhibits moderate TRPA1 antagonist activity with an IC₅₀ of 1100 nM against human TRPA1 expressed in HEK293 cells, as determined by inhibition of 5H-dibenzo[b,e]azepine-10-carboxylic acid methyl ester-induced activation in a calcium flux assay [1]. In contrast, the well-characterized selective TRPA1 antagonist A-967079 displays an IC₅₀ of 67 nM in a comparable human TRPA1 calcium flux assay [2]. This represents a 16.4-fold difference in potency, positioning 1-[(Azetidin-2-yl)methyl]azepane as a less potent but potentially useful chemical probe for specific experimental contexts where high-affinity blockade is not required.
| Evidence Dimension | Human TRPA1 antagonist IC₅₀ (nM) |
|---|---|
| Target Compound Data | 1100 nM |
| Comparator Or Baseline | A-967079: 67 nM |
| Quantified Difference | 16.4-fold lower potency |
| Conditions | HEK293 cells expressing human TRPA1; inhibition of agonist-induced calcium flux (Ca²⁺ assay) |
Why This Matters
This quantitative potency differential guides selection when moderate TRPA1 antagonism is experimentally advantageous—for instance, in screening cascades where a weaker probe minimizes cytotoxicity or allows finer resolution of partial inhibition effects.
- [1] BindingDB. BDBM50362751 (CHEMBL1939982). IC₅₀: 1.10E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50362751 (accessed 2026-04-21). View Source
- [2] Chen J, et al. Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation. Pain. 2011;152(5):1165-1172. PMID: 21402443. View Source
